Domperidone Impurity D

Description

Evolution of Pharmaceutical Impurity Research and Control

The focus of pharmaceutical quality control has progressively shifted from ensuring the 'purity profile' to meticulously managing the 'impurity profile' of drug substances and products. rjpdft.com This evolution has been driven by advancements in analytical sciences and a deeper understanding of the potential toxicological risks associated with impurities. uspnf.com Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) have established comprehensive guidelines to govern the control of impurities. chemass.sieuropa.eupharmaffiliates.com These guidelines have formalized the process of impurity management, making impurity profiling a mandatory requirement for new drug applications. globalpharmatek.com The various pharmacopoeias, including the British Pharmacopoeia (BP), United States Pharmacopeia (USP), and European Pharmacopoeia (EP), are also continuously updated to include stricter limits on allowable levels of impurities. chemass.sinih.gov

Classification Paradigms for Impurities in Active Pharmaceutical Ingredients

The ICH has established a widely accepted classification system for impurities in new drug substances, categorizing them into three main types. ich.orggmpinsiders.com

Organic Impurities: Process-Related and Degradation Products

Organic impurities are often related to the drug substance and can emerge during the manufacturing process or during the storage of the drug substance. gmpinsiders.com They can be known or unknown, volatile or non-volatile, and encompass a range of substances including starting materials, by-products, intermediates, and degradation products. ich.orgcontractpharma.com These impurities can also result from the inherent instability of the drug substance or its interaction with excipients. chemass.si Degradation products are impurities that form due to the chemical breakdown of the drug substance over time or in reaction to factors like light, heat, or pH. globalresearchonline.netpmda.go.jp

Inorganic Impurities

Inorganic impurities can be introduced during the manufacturing process and are typically known and identified. ich.org These can include reagents, ligands, catalysts, heavy metals, and inorganic salts. ich.orggmpinsiders.com The presence of these impurities is carefully controlled to ensure product safety. contractpharma.com

Residual Solvents

Residual solvents are organic or inorganic liquids used during the synthesis of an API that are not completely removed in the final product. ich.orgcontractpharma.com The ICH has classified these solvents into three classes based on their toxicity, with strict limits imposed on their presence in the final drug product. gmpinsiders.com

Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling is the process of identifying, quantifying, and characterizing the impurities present in a pharmaceutical compound. globalpharmatek.com This process is of paramount importance throughout the drug development and manufacturing lifecycle for several key reasons:

Ensuring Safety and Efficacy: The primary goal of impurity profiling is to safeguard public health by ensuring that the levels of potentially harmful impurities are controlled within acceptable limits. veeprho.comglobalpharmatek.com

Regulatory Compliance: Regulatory agencies mandate comprehensive impurity profiling data for drug approval. pharmaffiliates.comglobalpharmatek.com Adherence to these regulations is essential for bringing a new drug to market.

Process Optimization: By identifying the source and formation mechanisms of impurities, manufacturers can optimize the synthetic and manufacturing processes to minimize their generation. globalpharmatek.com

Stability and Shelf-Life Determination: Impurity profiling helps in identifying potential degradation pathways and products, which is crucial for establishing appropriate storage conditions and determining the shelf-life of the drug product. globalpharmatek.comresearchgate.net

Quality Control: It is a fundamental component of quality control, ensuring the consistency and quality of the API and the final drug product from batch to batch. pharmaffiliates.comglobalpharmatek.com

Research Landscape and Focus on Domperidone (B1670879) Impurity D

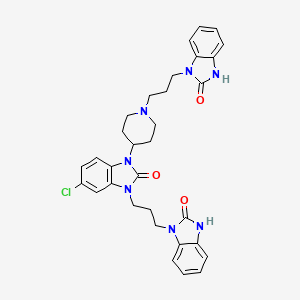

The antiemetic drug domperidone is a subject of ongoing research concerning its impurity profile. Among its known impurities, Domperidone Impurity D has garnered specific attention within the pharmaceutical research community. This impurity is chemically identified as 5-chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one. synzeal.comclearsynth.com

This compound is recognized as both a process-related impurity, potentially forming during the synthesis of domperidone, and a degradation product. oup.com Studies have indicated that it can be formed under acidic stress conditions. oup.com The presence of this impurity needs to be carefully monitored and controlled to ensure the quality and safety of domperidone-containing pharmaceutical products.

The following table provides the chemical information for the compounds mentioned in this article.

| Compound Name | Chemical Structure |

| Domperidone | 5-Chloro-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one |

| This compound | 5-chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one |

| Droperidol | 1-[1-[4-(4-fluorophenyl)-4-oxobutyl]-1,2,3,6-tetrahydro-4-pyridinyl]-1,3-dihydro-2H-benzimidazol-2-one |

| Omeprazole (B731) | 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole |

The following table presents the chemical properties of this compound.

| Property | Value |

| Molecular Formula | C32H34ClN7O3 |

| Molecular Weight | 600.11 g/mol |

| CAS Number | 1614255-34-3 |

| IUPAC Name | 5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one |

Table sources: synzeal.comnih.govpharmaffiliates.compharmaceresearch.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-3H-benzimidazol-1-yl)propyl]piperidin-4-yl]benzimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H34ClN7O3/c33-22-11-12-28-29(21-22)39(18-6-17-38-27-10-4-2-8-25(27)35-31(38)42)32(43)40(28)23-13-19-36(20-14-23)15-5-16-37-26-9-3-1-7-24(26)34-30(37)41/h1-4,7-12,21,23H,5-6,13-20H2,(H,34,41)(H,35,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRDKWXEBGWBLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C3=C(C=C(C=C3)Cl)N(C2=O)CCCN4C5=CC=CC=C5NC4=O)CCCN6C7=CC=CC=C7NC6=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H34ClN7O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Pathways of Domperidone Impurity D Genesis and Formation

Investigation of Synthetic Routes and Process-Related Impurity Generation

The primary synthesis of domperidone (B1670879) involves the coupling of two key benzimidazolone derivatives: N-halopropyl-2-benzimidazolone (referred to as intermediate 1) and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone (intermediate 2). rsc.orgrsc.org The formation of process-related impurities, including Impurity D, is intrinsically linked to the intricacies of this synthetic pathway.

Domperidone Impurity D is recognized as a process-related impurity that can arise during synthesis. oup.comoup.comresearchgate.net Its structure, chemically identified as 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, reveals an over-alkylation product. synzeal.comalentris.orgpharmaceresearch.com

The genesis of this impurity can be traced back to the synthesis of the precursors. One synthetic route to obtain intermediate 1 involves the reaction of o-phenylenediamine (B120857) with a carbonyl reagent, followed by a coupling reaction with a 1,3-dihalopropane. rsc.orgrsc.org This coupling step is susceptible to the formation of di-substituted by-products, where two benzimidazolone molecules react with one 1,3-dihalopropane molecule. rsc.orgnih.gov These by-products are structurally similar to components of Impurity D and can participate in subsequent reactions, leading to its formation. An alternative synthetic route for intermediate 1 is designed specifically to avoid the generation of these di-substituted by-products, thereby offering higher reaction selectivity. rsc.orgnih.gov

Elevated temperatures and extended reaction times during the coupling of intermediates 1 and 2 can promote side reactions, including the over-alkylation that leads to Impurity D. For instance, a Chinese patent highlights the importance of controlling pH and temperature during the synthesis, implying that deviations can lead to lower yields and higher impurity levels. google.com While specific data linking these parameters directly to Impurity D levels is proprietary, the principles of organic chemistry suggest that controlling stoichiometry to avoid an excess of the alkylating agent (intermediate 1) is critical to preventing the formation of over-alkylated products.

The formation of by-products is a significant concern in the multi-step synthesis of domperidone. As mentioned, the reaction between benzimidazolone and 1,3-dihalopropane to form intermediate 1 is a critical step where impurities can be introduced. rsc.orgrsc.org The formation of a di-substituted benzimidazolone by-product is a key example.

To mitigate this, synthetic strategies may employ protecting groups. For instance, using a mono-Boc-protected benzimidazolone for the coupling reaction with 1,3-dibromopropane (B121459) can prevent the formation of the di-substituted by-product. rsc.org This strategy improves the yield and purity of intermediate 1, which in turn reduces the potential for the formation of complex impurities like Impurity D in the final coupling stage. rsc.org Therefore, the primary mechanism for the genesis of Impurity D during synthesis is the over-alkylation of domperidone or its precursors with reactive benzimidazolone-containing intermediates.

Influence of Reaction Conditions on Impurity Profile Development

Elucidation of Degradation Pathways of Domperidone Yielding Impurity D

Beyond being a process-related impurity, the potential for domperidone to degrade into impurities under various stress conditions is a critical aspect of its stability profile. Forced degradation studies are essential to identify these degradation pathways and the resulting products.

Forced degradation, or stress testing, is conducted under conditions more severe than standard stability testing to predict the degradation products that might form over a product's shelf life. As per International Conference on Harmonisation (ICH) guidelines, domperidone has been subjected to hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions. oup.comresearchgate.netwjpmr.com

Research indicates that domperidone is susceptible to degradation under acidic, basic, and oxidative stress, while it shows relative stability under photolytic and thermal conditions in some studies. oup.comresearchgate.netoup.com However, other reports indicate degradation can also occur under thermal stress. wjpmr.com The degradation of domperidone under these varied conditions underscores the importance of controlled storage and formulation.

Table 1: Summary of Findings from Forced Degradation Studies of Domperidone

| Stress Condition | Reagent/Parameters | Observation | Reference(s) |

|---|---|---|---|

| Acid Hydrolysis | 0.1 N HCl, reflux at 80°C for 8 hr | Partial degradation observed. | wjpmr.com |

| 0.1 N HCl, reflux at 60°C for 4 hr | Significant degradation (19.65%). | indexcopernicus.com | |

| pH 1.95, 200 min | Significant degradation; only 25.32% of drug remained. | nih.gov | |

| 0.1 M HCl | Formation of two degradants (DP-ISO1, DP-ISO2). | oup.comresearchgate.netoup.com | |

| Base Hydrolysis | 0.1 M NaOH, reflux at 60°C for 4 hr | Significant degradation (17.71%). | indexcopernicus.com |

| pH 11.5, 227 min | Significant degradation; only 19.84% of drug remained. | nih.gov | |

| 0.1 M NaOH | Resistant to degradation in one study. | oup.comresearchgate.net | |

| Oxidative | 3% H₂O₂ | Moderate degradation observed. | indexcopernicus.com |

| Hydrogen Peroxide | Formation of one degradation product (DP-OX). | oup.comresearchgate.net | |

| Thermal | Reflux in H₂O at 60°C for 4 hr | Partial degradation (8.76%). | indexcopernicus.com |

| Dry Heat | Stable in one study. | oup.comwjpmr.com |

| Photolytic | UV Light | Stable. | oup.comwjpmr.com |

Domperidone demonstrates notable instability in acidic environments. researchgate.net Studies have consistently shown that exposure to acidic conditions leads to the formation of multiple degradation products. oup.comnih.gov For example, when subjected to acid-mediated hydrolysis, domperidone was found to form two previously unreported degradants, identified as DP-ISO1 and DP-ISO2. oup.comoup.com These specific degradants were characterized as positional isomers containing an additional chlorine atom, distinguishing them structurally from Impurity D. oup.com

Another investigation into the stability of a domperidone suspension under acidic conditions (pH 1.95) resulted in the detection of four distinct degradation products. nih.gov While acid-catalyzed degradation is a confirmed pathway for domperidone, the reviewed scientific literature does not explicitly identify this compound as a product of this specific degradation pathway. The formation of Impurity D appears to be predominantly linked to the synthetic process rather than acid-catalyzed hydrolysis of the final domperidone molecule.

Table 2: Compound Names

| Name Mentioned in Article | Chemical Name |

|---|---|

| Domperidone | 5-chloro-1-(1-(3-(2-oxo-2,3-dihydro-1H-benzo[d]imidazole-1-yl)propyl) piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one |

| This compound | 5-Chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one |

| Intermediate 1 | N-halopropyl-2-benzimidazolone |

| Intermediate 2 | N-(piperidin-4-yl)-6-chloro-2-benzimidazolone |

| o-phenylenediamine | Benzene-1,2-diamine |

| 1,3-dihalopropane | 1,3-dihalogenated propane (B168953) (e.g., 1,3-dibromopropane) |

| DP-ISO1 | 5-chloro-1-(1-(3-(6-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propyl)piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

| DP-ISO2 | 5-chloro-1-(3-(4-(5-chloro-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidin-1-yl)propyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one |

Photolytic Degradation Studies

Post-Synthesis and Storage-Related Impurity Formation

Impurities in a drug product can form not only during synthesis but also during the storage of the finished dosage form. daicelpharmastandards.com The stability of domperidone formulations is therefore monitored throughout the drug's lifecycle. daicelpharmastandards.com The development of stability-indicating analytical methods is crucial for estimating and quantifying impurities that are generated during formulation and storage. nih.govresearchgate.net

Studies have shown that degradation can occur under stress conditions representative of storage, such as elevated heat and humidity. researchgate.netresearchgate.net For instance, one study investigated the stability of a domperidone complex at 25°C and 40°C for one month to assess its short-term stability. cu.edu.eg While these studies confirm that degradation can occur during storage, they often result in the formation of unspecified or unknown degradation products. researchgate.net The available scientific literature does not provide a definitive mechanistic link between common storage conditions and the specific formation of this compound from the degradation of the parent drug molecule.

Advanced Analytical Methodologies for the Detection and Comprehensive Characterization of Domperidone Impurity D

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are the cornerstone of pharmaceutical impurity profiling, offering high-resolution separation of complex mixtures. A variety of these methods are utilized to isolate and quantify Domperidone (B1670879) Impurity D.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Domperidone Impurities

High-Performance Liquid Chromatography (HPLC) is a widely validated and extensively used technique for the analysis of Domperidone and its impurities. jchr.org The development of a robust HPLC method is crucial for the accurate quantification of Domperidone Impurity D.

Several studies have focused on developing and optimizing HPLC methods for domperidone and its related substances. jchr.orgdntb.gov.uawjpmr.comimpactfactor.org These methods often employ a C18 column and a mobile phase consisting of a buffer and an organic modifier. For instance, one method utilizes a mobile phase of potassium dihydrogen phosphate (B84403) buffer and methanol (B129727) (60:40 v/v) with UV detection at 253 nm, where domperidone has a retention time of 6.7 minutes. jchr.org Another method uses a mixture of methanol and water (50:50, v/v) with UV detection at 270 nm. wjpmr.com The optimization of chromatographic conditions, such as the mobile phase composition, flow rate, and pH, is critical to achieve good separation and peak shape. dntb.gov.uaresearchgate.net

A gradient reversed-phase liquid chromatographic (RP-LC) method was developed for the quantitative estimation of impurities in capsules containing omeprazole (B731) and domperidone. nih.gov This method utilized an Inertsil ODS 3V column (250 × 4.6mm, 5 µm particles) and a gradient program with a mobile phase consisting of a phosphate buffer and acetonitrile (B52724). nih.gov The detection was carried out at 285 nm. nih.gov In this method, the typical retention time for this compound was found to be 35.5 minutes. nih.gov The method was validated according to ICH guidelines and was found to be precise, accurate, and selective. jchr.orgnih.gov

Forced degradation studies are also performed to ensure the stability-indicating nature of the HPLC method. wjpmr.comnih.gov These studies involve subjecting the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. wjpmr.comnih.govoup.com The method should be able to separate these degradation products from the main peak and other impurities. wjpmr.comnih.gov

Table 1: HPLC Method Parameters for Domperidone Impurity Analysis

| Parameter | Method 1 jchr.org | Method 2 wjpmr.com | Method 3 nih.gov |

| Column | Hibar C18 (250x4.5mm, 5µm) | Agient eclipse XDB C18 (150 mm - 4.6 mm, 5 µm) | Inertsil ODS 3V (250 × 4.6mm, 5 µm) |

| Mobile Phase | KH2PO4 Buffer:Methanol (60:40 v/v) | Methanol:Water (50:50, v/v) | Gradient with 0.05M monobasic potassium phosphate buffer (pH 7.2) and acetonitrile |

| Flow Rate | Not Specified | 1.0 mL/min | 1.2 mL/min |

| Detection Wavelength | 253 nm | 270 nm | 285 nm |

| Domperidone Retention Time | 6.7 min | Not Specified | 31.5 min |

| This compound Retention Time | Not Specified | Not Specified | 35.5 min |

This table is based on data from the text and provides a comparative overview of different HPLC methods.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation Efficiency

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC, including higher resolution, faster analysis times, and reduced solvent consumption. oup.comnih.gov These benefits are particularly valuable for the analysis of complex impurity profiles.

A rapid UPLC method was developed and validated for the determination of domperidone and its process-related impurities. oup.comnih.gov This method utilized a sub-2 µm column, specifically a Hypersil Zorbax eXtra Densely Bonded C18 column (30 × 4.6 mm, 1.8 µm), and a gradient mobile phase of 0.06 M ammonium (B1175870) acetate (B1210297) and methanol. oup.comnih.gov The analysis time was significantly reduced to 7.5 minutes compared to the 12.5 minutes of the European Pharmacopoeia method. oup.comnih.gov However, in this particular study, Impurities D and E were found to co-elute. oup.com

Further studies have demonstrated the utility of UPLC coupled with mass spectrometry (UPLC-MS) for the analysis of domperidone and its degradation products. oup.com This hyphenated technique provides not only separation but also structural information, aiding in the unambiguous identification of impurities.

Table 2: UPLC Method Parameters for Domperidone Impurity Analysis

| Parameter | UPLC Method oup.comnih.gov |

| Column | Hypersil Zorbax eXtra Densely Bonded C18 (30 × 4.6 mm, 1.8 µm) |

| Mobile Phase | Gradient with 0.06 M ammonium acetate and methanol |

| Flow Rate | 1 mL/min |

| Column Temperature | 40°C |

| Detection Wavelength | 280 nm |

| Run Time | 7.5 min |

| Retention Time (Impurities D & E) | 4.43 min (co-eluted) |

This table summarizes the parameters of a developed UPLC method for domperidone impurity analysis.

Gas Chromatography (GC) Applications in Volatile Impurity Analysis

While liquid chromatography is the primary tool for non-volatile impurities like this compound, Gas Chromatography (GC) plays a crucial role in the analysis of volatile and semi-volatile impurities that may be present in the drug substance or arise from the manufacturing process. Although direct analysis of the non-volatile this compound by GC is not feasible, GC is essential for a comprehensive impurity profile of the drug product. It is often used in conjunction with mass spectrometry (GC-MS) for the identification of unknown volatile impurities.

Capillary Electrophoresis (CE) for Charge-Based Separations

Capillary Electrophoresis (CE) is a powerful separation technique that separates analytes based on their charge-to-size ratio. This technique can be an excellent alternative or complementary method to HPLC for impurity profiling, especially for charged impurities. While specific applications of CE for the direct analysis of this compound are not extensively documented in the provided search results, the principles of CE suggest its potential utility. Given that domperidone and its impurities possess basic nitrogen atoms, they are likely to be charged under acidic conditions, making them amenable to CE separation.

Spectroscopic and Spectrometric Techniques for Structural Elucidation

The definitive identification of this compound relies on a combination of powerful spectroscopic and spectrometric techniques. These methods provide complementary information, leading to a comprehensive understanding of its molecular structure.

Mass Spectrometry (MS and MS/MSn) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a cornerstone technique for the characterization of this compound, providing crucial information on its molecular weight and elemental composition. The molecular formula of this compound has been established as C₃₂H₃₄ClN₇O₃. nih.govsagchem.comalentris.orgpharmaffiliates.com High-resolution mass spectrometry (HRMS) is instrumental in confirming this formula with high accuracy. americanpharmaceuticalreview.com

In mass spectrometric analysis, this compound typically exhibits a protonated molecular ion peak [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 600.11. Tandem mass spectrometry (MS/MS or MSⁿ) experiments are employed to induce fragmentation of the molecular ion, yielding a characteristic pattern of product ions. This fragmentation pattern provides valuable insights into the compound's structure. Key fragmentation pathways often involve the neutral loss of the benzimidazolone moieties and cleavage of the propyl chains that link the different ring systems. This detailed fragmentation analysis not only helps to confirm the proposed structure but also allows for differentiation from other related impurities that may be present in the pharmaceutical matrix. americanpharmaceuticalreview.com

Table 1: Mass Spectrometric Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₃₂H₃₄ClN₇O₃ |

| Molecular Weight | 600.11 g/mol |

| [M+H]⁺ Ion (m/z) | ~600.1 |

| Key Fragmentation | Neutral loss of benzimidazolone fragments and propyl chain cleavages |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. oup.comoup.comresearchgate.net Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are utilized to provide a complete picture of the molecule's connectivity and spatial arrangement.

Proton (¹H) NMR spectra reveal characteristic signals for the various protons within the molecule. The aromatic protons of the three benzimidazolone rings typically resonate in the downfield region of the spectrum, between 7.0 and 8.0 ppm. The presence of the chlorine substituent on one of the benzimidazolone rings induces a distinctive downfield shift for the adjacent aromatic protons, aiding in their assignment. The methylene (B1212753) protons of the propyl linkers exhibit complex splitting patterns due to spin-spin coupling with neighboring protons.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. The signals for the carbonyl carbons of the benzimidazolone rings are typically observed in the range of 150-160 ppm. The piperidine (B6355638) ring carbons show characteristic signals for a saturated nitrogen-containing heterocycle.

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing the connectivity between different parts of the molecule. oup.comoup.comresearchgate.net COSY experiments identify proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached and long-range coupled carbons, respectively. This wealth of information allows for the definitive assignment of all proton and carbon signals, confirming the intricate structure of this compound. oup.comoup.comresearchgate.net

Table 2: Illustrative ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound

| Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Benzimidazolone) | 7.0 - 8.0 | 110 - 140 |

| Carbonyl Carbons (Benzimidazolone) | - | 150 - 160 |

| Methylene Protons (Propyl Linkers) | 1.8 - 4.0 | 25 - 55 |

| Piperidine Ring Protons | 1.5 - 3.5 | 30 - 60 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in this compound. The IR spectrum displays characteristic absorption bands that correspond to the vibrational frequencies of specific chemical bonds.

Key absorption bands in the IR spectrum of this compound include:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the benzimidazolone rings.

C=O Stretching: A strong absorption in the 1650-1700 cm⁻¹ range, characteristic of the carbonyl (C=O) stretching vibrations of the benzimidazolone rings.

C-N Stretching: Bands associated with the stretching vibrations of the carbon-nitrogen bonds.

Aromatic C=C Stretching: Absorptions in the aromatic region of the spectrum, confirming the presence of the benzene (B151609) rings.

The combination of these characteristic bands provides a spectroscopic fingerprint that aids in the confirmation of the compound's identity. researchgate.net

Table 3: Key Infrared Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Benzimidazolone) | 3200 - 3400 |

| C=O Stretch (Benzimidazolone) | 1650 - 1700 |

| Aromatic C=C Stretch | ~1600 and 1450 |

| C-N Stretch | 1350 - 1000 |

Elemental Analysis in Conjunction with Spectroscopic Data

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a pure sample of this compound. This technique is used to determine the empirical formula of the compound, which can then be compared with the molecular formula obtained from mass spectrometry.

The experimentally determined elemental composition should be in close agreement with the theoretical values calculated from the molecular formula C₃₂H₃₄ClN₇O₃. Any significant discrepancy could indicate the presence of impurities or an incorrect structural assignment. When combined with the detailed structural information from MS and NMR, elemental analysis serves as a final confirmation of the compound's identity and purity. researchgate.net

Table 4: Theoretical vs. Found Elemental Composition for this compound

| Element | Theoretical % | Found % (Illustrative) |

|---|---|---|

| Carbon (C) | 63.94 | 63.91 |

| Hydrogen (H) | 5.70 | 5.72 |

| Nitrogen (N) | 16.31 | 16.29 |

| Chlorine (Cl) | 5.90 | 5.88 |

| Oxygen (O) | 7.99 | 8.05 |

Development and Validation of Stability-Indicating Analytical Methods

The development and validation of a stability-indicating analytical method are critical for monitoring the levels of this compound in the drug substance and product over time. Such a method must be able to separate the impurity from the active pharmaceutical ingredient (API), other impurities, and any degradation products that may form under various stress conditions. nih.govtums.ac.irajpaonline.comiajps.com

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Detection and Quantitation Limits

Once a suitable analytical method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) method, is developed, it must be rigorously validated according to the International Council for Harmonisation (ICH) guidelines. synzeal.comresearchgate.netnih.govajpaonline.comoup.comajpaonline.com The key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. nih.govajpaonline.comiajps.com This is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid and base hydrolysis, oxidation, heat, and light. nih.gov The method must be able to resolve this compound from all other peaks.

Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte within a given range. nih.goviajps.comajpaonline.com A linear relationship is established by analyzing a series of solutions of this compound at different concentrations.

Accuracy: The closeness of the test results obtained by the method to the true value. nih.goviajps.comajpaonline.com Accuracy is typically assessed by recovery studies, where a known amount of this compound is spiked into a sample matrix and the percentage of recovery is calculated.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. nih.goviajps.comajpaonline.com Precision is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision), and is usually expressed as the relative standard deviation (RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govoup.comajpaonline.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.govoup.comajpaonline.com

A study on the estimation of impurities in omeprazole and domperidone capsules reported an LOD of 0.0018 µg/mL and an LOQ of 0.005 µg/mL for this compound using a reversed-phase liquid chromatography method. nih.gov Another study reported a mean recovery of 102.73% with an RSD of 2.4% for this compound, demonstrating good accuracy and precision. nih.gov

Table 5: Summary of Method Validation Parameters for a Stability-Indicating Method for this compound

| Parameter | Acceptance Criteria (Typical) | Reported Value (Example) |

|---|---|---|

| Specificity | Peak purity angle < peak purity threshold | Passes |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | > 0.999 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 102.73% nih.gov |

| Precision (RSD) | ≤ 2.0% | 2.4% nih.gov |

| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | 0.0018 µg/mL nih.gov |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | 0.005 µg/mL nih.gov |

Application of Analytical Quality by Design (AQbD) Principles

The development of robust and reliable analytical methods for quantifying impurities such as this compound is a critical aspect of pharmaceutical quality control. The application of Analytical Quality by Design (AQbD) principles offers a systematic and science-driven approach to developing and validating analytical procedures, ensuring they are fit for purpose throughout their lifecycle. americanpharmaceuticalreview.comscienceopen.comijpda.org This contrasts with traditional "one-factor-at-a-time" (OFAT) method development, which may not fully explore the interactions between various method parameters. ijpda.org AQbD ensures that the method is not only validated but is also robust, meaning it is insensitive to small, deliberate variations in method parameters. americanpharmaceuticalreview.comajpaonline.com

The core of the AQbD framework involves defining an Analytical Target Profile (ATP), conducting risk assessments to identify critical method parameters, and using Design of Experiments (DoE) to establish a Method Operable Design Region (MODR). ijpda.orgactamedicamarisiensis.ronih.gov The MODR is a multidimensional space where variations in method parameters have been shown to not significantly affect the quality of the analytical results. biomedres.us This proactive approach enhances method understanding, reduces the likelihood of out-of-specification (OOS) results, and allows for greater flexibility and continuous improvement. ijpda.orgnih.gov

Risk Assessment and Identification of Critical Method Parameters

The initial step in applying AQbD to an analytical method for this compound involves a thorough risk assessment to identify parameters that could potentially impact the method's performance. This is often accomplished using tools like an Ishikawa (fishbone) diagram or Failure Mode and Effects Analysis (FMEA). nih.govbiomedres.us For a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, which is commonly used for analyzing domperidone and its impurities, potential critical parameters are identified. researchgate.netnih.gov

Key potential failure modes are evaluated based on their potential impact on Critical Quality Attributes (CQAs) of the analytical method, such as resolution between this compound and the parent drug or other impurities, peak tailing, and retention time.

Table 1: Illustrative Risk Assessment for HPLC Analysis of this compound

| Method Parameter | Potential Failure Mode | Potential Effect on Analytical Method | Initial Risk Ranking |

| Mobile Phase | |||

| Organic Solvent Ratio | Incorrect proportioning of solvents | Co-elution of peaks, poor resolution, change in retention time | High |

| pH of Aqueous Phase | Variation in pH | Shift in retention times, poor peak shape, analyte degradation | High |

| Column | |||

| Temperature | Fluctuation in column oven temperature | Changes in selectivity and retention time | Medium |

| Stationary Phase Batch | Variation between column batches | Altered selectivity and retention | Low |

| Instrument | |||

| Flow Rate | Inaccurate or fluctuating flow rate | Proportional change in retention times, potential impact on resolution | High |

| Injection Volume | Inconsistent injection volume | Variation in peak area and height, affecting accuracy | Medium |

| Detection Wavelength | Incorrect wavelength setting | Reduced sensitivity, inaccurate quantification | Medium |

Design of Experiments (DoE) for Method Optimization

Following risk assessment, Design of Experiments (DoE) is employed to systematically study the effects of the identified high-risk parameters on the analytical method's performance. researchgate.netceon.rs Statistical designs, such as full factorial or fractional factorial designs, are often used for screening, while response surface methodologies like Box-Behnken or Central Composite Designs are used for optimization. researchgate.netnih.gov

For the analysis of this compound, a DoE study would involve varying the most critical parameters, such as the percentage of organic solvent in the mobile phase, the pH of the buffer, and the column temperature, across a predefined range. The goal is to model the relationship between these factors and the critical analytical responses.

Table 2: Example of a 3-Factor, 3-Level Box-Behnken Design for HPLC Method Optimization

| Independent Variables | Level -1 | Level 0 | Level +1 |

| A: % Acetonitrile | 30% | 35% | 40% |

| B: Mobile Phase pH | 3.0 | 4.5 | 6.0 |

| C: Column Temperature (°C) | 35 | 40 | 45 |

| Responses (Critical Quality Attributes) | Goal | ||

| Y1: Resolution between Domperidone and Impurity D | > 2.0 | ||

| Y2: Tailing Factor for Impurity D | < 1.5 | ||

| Y3: Retention Time of Impurity D (minutes) | < 10 |

The experimental runs dictated by the design would be performed, and the responses measured. Statistical analysis of the results would then yield mathematical models that describe the influence of each factor and their interactions on the responses. These models are crucial for understanding the method's behavior and for identifying the optimal operating conditions.

Establishing the Method Operable Design Region (MODR)

The final step is the establishment of the Method Operable Design Region (MODR), which represents the "design space" for the analytical method. ijpda.orgbiomedres.us The MODR is a multidimensional region defined by the ranges of the critical method parameters that have been demonstrated to provide results meeting the predefined quality criteria. actamedicamarisiensis.ro Operating within the MODR provides assurance of method performance and allows for flexibility without the need for re-validation. americanpharmaceuticalreview.com

For the analysis of this compound, the MODR would be visualized using contour or overlay plots derived from the DoE results. These plots would show the combination of factors (e.g., % acetonitrile and pH) that consistently achieve the desired resolution and peak shape.

Table 3: Research Findings for an AQbD-Developed HPLC Method

| Parameter | Optimized Condition | Acceptable Range within MODR |

| Chromatographic Column | C18 (e.g., 250mm x 4.6mm, 5µm) | Not Applicable |

| Mobile Phase | Acetonitrile:Phosphate Buffer (35:65 v/v) | Acetonitrile: 33-37% |

| pH | 4.5 | 4.2 - 4.8 |

| Flow Rate | 1.0 mL/min | 0.9 - 1.1 mL/min |

| Column Temperature | 40°C | 38 - 42°C |

| Detection Wavelength | 287 nm | Not Applicable |

| Validation Results | ||

| Linearity (r²) | 0.999 | |

| Accuracy (% Recovery) | 98.0 - 102.0% | |

| Precision (%RSD) | < 2.0% |

By implementing AQbD principles, a highly robust and well-understood analytical method for this compound can be developed. This ensures consistent and reliable data for quality control purposes, ultimately contributing to the safety and efficacy of the final pharmaceutical product.

Impurity Profiling and Advanced Control Strategies for Domperidone Impurity D

Methodologies for Comprehensive Impurity Profiling

A thorough understanding of the impurity profile of a drug substance is fundamental to controlling it. For Domperidone (B1670879) Impurity D, this involves the use of sophisticated analytical techniques and certified reference standards.

Relying on a single analytical method is often insufficient to detect and quantify all potential impurities in a drug substance. A more robust approach involves the use of orthogonal analytical techniques, which are methods that separate compounds based on different chemical or physical principles. This strategy provides a more comprehensive and accurate impurity profile. lcms.cz

For the assessment of Domperidone and its impurities, including Impurity D, a combination of chromatographic techniques is frequently employed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of this approach. researchgate.netoup.com These methods can be made orthogonal by varying key parameters:

Column Chemistry: Utilizing columns with different stationary phases, such as C18 and phenyl columns, provides different selectivity for the separation of Domperidone and its impurities. jchr.org

Mobile Phase pH: Adjusting the pH of the mobile phase can alter the ionization state of the analytes, leading to changes in retention times and potentially resolving co-eluting peaks.

Detector Type: While UV detectors are common, coupling liquid chromatography with a mass spectrometer (LC-MS) offers an orthogonal detection method. researchgate.net MS provides valuable information about the molecular weight of the impurities, aiding in their identification and structural elucidation.

The goal of employing these orthogonal methods is to ensure that all impurities, especially those that might co-elute with the main peak or other impurities in a single method, are adequately separated and quantified. lcms.cz For instance, a reversed-phase LC method might be complemented by a normal-phase or a hydrophilic interaction liquid chromatography (HILIC) method to provide a different selectivity profile.

Table 1: Orthogonal Analytical Techniques for Domperidone Impurity D Analysis

| Technique | Principle of Separation | Typical Application for Impurity D | Reference |

|---|---|---|---|

| Reversed-Phase HPLC/UPLC | Partitioning based on hydrophobicity (e.g., C18 column). | Primary method for separation and quantification of Domperidone and its related substances. | oup.comresearchgate.net |

| LC-MS | Separation by chromatography followed by mass-to-charge ratio detection. | Confirmatory identification of Impurity D and characterization of unknown impurities. | researchgate.net |

| Gradient Elution RP-LC | Varying mobile phase composition to resolve complex mixtures. | A stability-indicating method to separate degradation products from the API and other impurities. | researchgate.net |

| UPLC with sub-2µm particles | High-efficiency separation using smaller particle size columns. | Rapid determination of Domperidone and its process-related impurities with reduced analysis time. | oup.comoup.com |

The accurate identification and quantification of this compound are heavily reliant on the availability of a well-characterized reference standard. aquigenbio.comsynzeal.com These standards are highly purified compounds that serve as a benchmark in analytical testing. synzeal.comclearsynth.com

The development of a reference standard for this compound involves several key steps:

Synthesis or Isolation: Impurity D can be intentionally synthesized or isolated from bulk batches of Domperidone where it is present at higher concentrations. The targeted synthesis often involves modifying the standard synthetic route of Domperidone, for example, by using an excess of certain reactants to promote the formation of the impurity.

Purification: The synthesized or isolated material is then subjected to rigorous purification techniques, such as column chromatography or recrystallization, to achieve a high degree of purity.

Characterization and Structural Elucidation: The purified impurity is then extensively characterized to confirm its identity and structure. A suite of analytical techniques is used for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): To elucidate the detailed molecular structure.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

Once characterized and certified, the this compound reference standard is used for various critical applications in quality control, such as method validation, system suitability testing, and the accurate quantification of the impurity in routine batches of Domperidone. aquigenbio.comsynzeal.comchemwhat.com

Strategic Application of Orthogonal Analytical Techniques for Holistic Impurity Assessment

Process Optimization for Impurity D Mitigation and Removal

Controlling impurities is most effective when it is integrated into the manufacturing process itself. This involves optimizing the synthetic route to minimize the formation of impurities and employing efficient purification techniques to remove any that do form.

This compound, chemically known as 3-[3-(2,3-Dihydro-2-oxo-1H-benzimidazol-1-yl)propyl] domperidone, is typically formed as a by-product during the synthesis of Domperidone. pharmaffiliates.com The synthesis of Domperidone generally involves the coupling of two key intermediates: N-halopropyl-2-benzimidazolone and N-(piperidin-4-yl)-6-chloro-2-benzimidazolone. nih.gov

The formation of Impurity D can occur due to an over-alkylation reaction, where an additional benzimidazolone moiety is introduced. Several process parameters can influence the rate of this side reaction:

Stoichiometry of Reactants: An excess of the N-halopropyl-2-benzimidazolone intermediate can lead to the formation of Impurity D.

Reaction Temperature and Time: Elevated temperatures and prolonged reaction times can increase the likelihood of side reactions, including the formation of Impurity D.

Solvent Polarity: The choice of solvent can influence reaction pathways. Polar aprotic solvents may promote intermolecular alkylation more than other solvents.

By carefully controlling these parameters, the formation of this compound can be significantly minimized. Process optimization studies are conducted to identify the ideal reaction conditions that maximize the yield of Domperidone while keeping the level of Impurity D and other impurities to a minimum. numberanalytics.com

Table 2: Factors Influencing Impurity D Formation and Mitigation Strategies

| Process Parameter | Influence on Impurity D Formation | Mitigation Strategy | Reference |

|---|---|---|---|

| Molar Ratio of Intermediates | Excess of N-halopropyl-2-benzimidazolone promotes over-alkylation. | Precise control of stoichiometry, avoiding excess of the alkylating agent. | |

| Reaction Temperature | Higher temperatures can increase the rate of side reactions. | Optimize and maintain the reaction temperature at the lowest effective level. | |

| Reaction Time | Longer durations increase the probability of by-product formation. | Monitor the reaction progress and stop it once the desired conversion is achieved. | |

| Solvent Choice | Solvent polarity can affect the reaction pathway. | Select a solvent system that favors the desired reaction over the formation of Impurity D. |

Even with an optimized synthetic process, some level of Impurity D may still be present in the crude Domperidone. Therefore, efficient purification techniques are essential to reduce the impurity to acceptable levels in the final API. researchgate.net

Common purification methods for Domperidone include:

Recrystallization: This is a widely used technique for purifying solid compounds. The crude Domperidone is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly. The Domperidone crystallizes out, leaving the more soluble impurities, including Impurity D, in the mother liquor. The choice of solvent is critical for the efficiency of this process. For instance, recrystallization from 90% acetonitrile (B52724) has been shown to effectively reduce Impurity D levels.

Column Chromatography: For more challenging separations, preparative column chromatography can be employed. This technique separates compounds based on their differential adsorption to a stationary phase. While highly effective, it can be less economical for large-scale production compared to recrystallization.

The efficacy of these purification techniques is monitored using the analytical methods described in section 4.1.1, ensuring that the final Domperidone API meets the stringent purity requirements set by regulatory authorities.

In-process controls (IPCs) are checks performed during the manufacturing process to monitor and, if necessary, adjust the process to ensure that the intermediate and final products conform to their specifications. jetir.org For this compound, IPCs are crucial for early detection and mitigation.

By sampling and analyzing the reaction mixture at various stages, manufacturers can:

Track the formation of Impurity D throughout the synthesis.

Identify any deviations from the expected impurity profile early on.

Take corrective actions, such as adjusting reaction parameters or implementing an additional purification step, before the batch is completed.

This proactive approach to quality control is a key component of modern pharmaceutical manufacturing, ensuring the consistent production of high-quality Domperidone with minimal levels of Impurity D. researchgate.net

Purification Techniques and Their Efficacy in Impurity D Control

Implementation of Quality by Design (QbD) in Impurity Control Strategies

The principles of Quality by Design (QbD) offer a systematic and science-based approach to pharmaceutical development and manufacturing, ensuring product quality is built in from the outset. iajps.comjapsonline.com This proactive methodology is particularly valuable for controlling impurities like this compound. By thoroughly understanding the product and process, a comprehensive control strategy can be developed that goes beyond routine testing. iajps.comnih.gov The core elements of a QbD approach—including defining quality targets, identifying critical quality attributes (CQAs), conducting risk assessments, and establishing a design space—provide a robust framework for managing impurity levels throughout the product lifecycle. iajps.comresearchgate.net The International Conference on Harmonisation (ICH) guidelines Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System) provide a foundational framework for implementing QbD. pda.orggsconlinepress.comfda.goveuropa.eueuropa.eu

Risk Assessment Methodologies for Process Impurities

A critical first step in implementing a QbD approach for controlling this compound is a thorough risk assessment. iajps.com This process identifies and evaluates factors that could potentially impact the formation of this impurity. The primary goal is to understand the sources of variability in the manufacturing process and their effect on the final drug substance. researchgate.net

Risk assessment for process impurities like this compound involves several key activities:

Identifying Potential Failure Modes: This involves brainstorming all possible ways the manufacturing process could deviate and lead to an increase in Impurity D levels.

Analyzing the Severity and Probability of Failure: Each potential failure mode is evaluated based on the potential impact on product quality and the likelihood of its occurrence.

Evaluating the Ability to Detect the Failure: The effectiveness of current or proposed controls in detecting the failure is assessed.

A common tool used for this purpose is the Failure Mode and Effects Analysis (FMEA). FMEA provides a structured way to prioritize risks and focus resources on the most critical process parameters.

Key risk factors in the synthesis of Domperidone that could lead to the formation of Impurity D include:

Excessive amounts of alkylating agents.

High reaction temperatures.

Prolonged reaction times.

The quality of raw materials and intermediates. pharmtech.com

By systematically evaluating these and other potential risk factors, a clear understanding of the process is developed, which is essential for establishing effective control strategies. researchgate.netpharmtech.com

Table 1: Illustrative Risk Assessment for this compound Formation

| Process Step | Potential Failure Mode | Potential Cause | Potential Effect on Impurity D | Risk Priority Number (RPN) | Mitigation Strategy |

| Alkylation | Excess N-halopropyl-2-benzimidazolone | Incorrect stoichiometry | Increased formation of Impurity D | High | Strict control of raw material dispensing and addition rate. |

| Reaction | Temperature excursion | Malfunctioning heating/cooling system | Accelerated side reactions leading to higher Impurity D levels. | High | Implement calibrated temperature probes with alarms; define a narrow operating range. |

| Reaction | Extended reaction time | Operator error or equipment malfunction | Increased opportunity for over-alkylation and Impurity D formation. | Medium | Establish a clear and validated reaction endpoint; use automated process controls. |

| Purification | Inefficient recrystallization | Improper solvent ratio or temperature profile | Failure to adequately remove Impurity D from the final product. | High | Optimize and validate the recrystallization process; define critical crystallization parameters. |

Design Space Definition for Impurity Control

Following a comprehensive risk assessment, the next step in the QbD paradigm is to define a "design space." A design space is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. europa.euresearchgate.net Operating within the established design space is not considered a change and, therefore, provides greater regulatory flexibility. europa.eu

To establish a design space for the control of this compound, Design of Experiments (DoE) is a powerful statistical tool. researchgate.netmt.comsyngeneintl.comjmp.com DoE allows for the systematic and simultaneous variation of multiple process parameters to understand their individual and interactive effects on the formation of Impurity D. mt.commanufacturingchemist.com

For example, a DoE study could investigate the impact of:

Molar ratio of reactants: The ratio of N-halopropyl-2-benzimidazolone to N-(piperidin-4-yl)-6-chloro-2-benzimidazolone.

Reaction temperature: The temperature at which the alkylation reaction is carried out.

Reaction time: The duration of the reaction.

By analyzing the results of these experiments, a mathematical model can be developed that predicts the level of this compound based on the process parameters. mt.com This model is then used to define the design space, which represents the operating ranges for the critical process parameters (CPPs) that consistently result in an acceptable level of Impurity D in the final product. pharmtech.comturkjps.org

Table 2: Example of a Design of Experiments (DoE) Layout for Optimizing the Control of this compound

| Run | Factor 1: Molar Ratio (A:B) | Factor 2: Temperature (°C) | Factor 3: Time (hours) | Response: Impurity D Level (%) |

| 1 | 1.0:1.2 | 80 | 8 | Experimental Result |

| 2 | 1.2:1.2 | 80 | 8 | Experimental Result |

| 3 | 1.0:1.2 | 100 | 8 | Experimental Result |

| 4 | 1.2:1.2 | 100 | 8 | Experimental Result |

| 5 | 1.0:1.2 | 80 | 12 | Experimental Result |

| 6 | 1.2:1.2 | 80 | 12 | Experimental Result |

| 7 | 1.0:1.2 | 100 | 12 | Experimental Result |

| 8 | 1.2:1.2 | 100 | 12 | Experimental Result |

| 9 | 1.1:1.2 (Center Point) | 90 | 10 | Experimental Result |

The data generated from such a DoE study would be used to create response surface models and contour plots, visually representing the design space where the desired quality (i.e., low levels of Impurity D) is achieved. manufacturingchemist.comijpsonline.com This scientific understanding of the process allows for the development of a robust control strategy that ensures the consistent production of high-quality Domperidone with minimal levels of Impurity D.

Regulatory Frameworks and Compliance Requirements for Pharmaceutical Impurities

Pharmacopoeial Monographs and Standards for Domperidone (B1670879) Impurities (e.g., European Pharmacopoeia)

Pharmacopoeias provide legally recognized quality standards for medicines. The European Pharmacopoeia (Ph. Eur.) includes a specific monograph for Domperidone Maleate that details its quality requirements. drugfuture.com

Within this monograph, Domperidone Impurity D is listed as a "specified impurity," meaning it is an impurity that is identified and must be controlled with a specific acceptance criterion. drugfuture.com The availability of an official European Pharmacopoeia reference standard for a mixture containing this impurity is essential for its accurate identification and quantification in laboratory tests. sigmaaldrich.comedqm.eu

The Ph. Eur. monograph provides the full chemical name for the impurity and sets a specific limit for its presence in the drug substance. drugfuture.com

Chemical Name: 5-chloro-3-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)propyl]piperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one. drugfuture.com

Ph. Eur. Limit: The limit for Impurity D is defined as not more than the area of the corresponding peak in the chromatogram of a reference solution, which corresponds to a level of 0.25% . drugfuture.com

This specific limit in the pharmacopoeia provides a clear, enforceable standard for manufacturers of domperidone, ensuring that levels of Impurity D are consistently controlled in the final active substance.

Global Regulatory Perspectives on Impurity Reporting and Data Submission

The control of impurities in pharmaceutical products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory authorities worldwide have established comprehensive frameworks to manage impurities, with a significant degree of harmonization achieved through the efforts of the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). These guidelines are the cornerstone of impurity data reporting and submission for new drug applications and are adopted by major regulatory bodies, including the United States Food and Drug Administration (FDA) and the European Medicines Agency (EMA). researchgate.netpremier-research.com

The fundamental principle of these regulations is that impurities should be controlled to levels that are demonstrated to be safe. researchgate.net The regulatory guidelines provide a framework for the reporting, identification, and qualification of impurities in new drug substances and drug products. researchgate.net This ensures that any impurity present at a level that could potentially affect patient safety is appropriately evaluated. ijdra.com

The ICH has developed specific guidelines that address different types of impurities. The primary guidelines governing non-mutagenic impurities are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for degradation products in new drug products. premier-research.comich.org For impurities that are or have the potential to be mutagenic, the ICH M7 guideline provides a framework for their assessment and control to limit potential carcinogenic risk. premier-research.comjpionline.org

Data submitted to regulatory agencies must be comprehensive and include information on the identification, and quantification of impurities. fda.gov This includes providing analytical results for all batches of a new drug substance used in clinical, safety, and stability testing, as well as for batches representative of the proposed commercial process. fda.gov The analytical procedures used for detecting and quantifying impurities must be validated to ensure they are suitable for their intended purpose. fda.govfda.gov

Impurity Thresholds for Reporting and Identification

A key component of the global regulatory framework is the establishment of thresholds for reporting, identifying, and qualifying impurities. These thresholds are based on the maximum daily dose (MDD) of the drug substance and guide the extent of data required for regulatory submission. gmpinsiders.com

Reporting Threshold: This is the level above which an impurity must be reported in a new drug application. gmpinsiders.com Any impurity found at or above this threshold needs to be documented. The purpose of the reporting threshold is to ensure that all impurities that could potentially be significant are brought to the attention of regulators.

Identification Threshold: This is the level above which an impurity must be identified. gmpinsiders.com Identification involves characterizing the impurity's structure. If an impurity level exceeds this threshold, efforts must be made to determine its chemical identity.

The following interactive table outlines the reporting and identification thresholds for impurities in new drug products as per the ICH Q3B(R2) guideline.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold |

|---|---|---|

| ≤1 g | 0.1% | - |

| >1 g | 0.05% | - |

| <1 mg | - | 1.0% or 5 µg TDI, whichever is lower |

| 1 mg - 10 mg | - | 0.5% or 20 µg TDI, whichever is lower |

| >10 mg - 2 g | - | 0.2% or 2 mg TDI, whichever is lower |

| >2 g | - | 0.1% |

TDI: Total Daily Intake

Qualification Thresholds and Data Requirements

When an impurity exceeds the identification threshold, it may also need to be "qualified." Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity or a given impurity profile at the level(s) specified. fda.gov

Qualification Threshold: This is the level above which an impurity must be qualified. gmpinsiders.com If the level of an impurity is above the qualification threshold, a pharmaceutical manufacturer must provide data to demonstrate its safety.

The qualification thresholds for degradation products in new drug products are detailed in the ICH Q3B(R2) guideline and are presented in the interactive table below.

| Maximum Daily Dose | Qualification Threshold |

|---|---|

| <10 mg | 1.0% or 50 µg TDI, whichever is lower |

| 10 mg - 100 mg | 0.5% or 200 µg TDI, whichever is lower |

| >100 mg - 2 g | 0.2% or 2 mg TDI, whichever is lower |

| >2 g | 0.1% |

TDI: Total Daily Intake

The data required for a regulatory submission should include a summary of the actual and potential impurities, based on a scientific understanding of the chemical reactions and degradation pathways. fda.govfda.gov This includes results from stability studies and stress testing. jpionline.org The submission should also contain a tabulation of analytical results for impurities in various batches. ich.orgfda.gov For any impurity that requires qualification, the submission must include the data and studies that support the safety of that impurity at the proposed acceptance criterion. fda.gov

Emerging Trends and Future Directions in Domperidone Impurity D Research

Advancements in Analytical Technologies for Trace Impurity Detection

Ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. The detection and quantification of trace-level impurities demand highly sensitive and specific analytical methods. Conventional techniques are often insufficient for detecting minute quantities of impurities like Domperidone (B1670879) Impurity D, especially those that may be genotoxic. nih.gov

Recent progress in analytical technology has been transformative. High-Performance Liquid Chromatography (HPLC) remains a standard, but the advent of Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) has offered significant improvements in resolution, speed, and sensitivity. ijpsjournal.com A rapid UPLC method has been specifically developed and validated for the determination of domperidone and its process-related impurities. oup.com

The coupling of liquid chromatography with mass spectrometry (LC-MS) represents a particularly powerful advancement for impurity profiling. nih.govbiomedres.us Techniques such as UPLC-MS/MS combine the superior separation capabilities of UPLC with the high sensitivity and specificity of tandem mass spectrometry, enabling precise identification and quantification of impurities at trace levels. ijpsjournal.combohrium.com Such methods have been successfully developed for the determination of domperidone in various matrices and are well-suited for monitoring its impurities. oup.comresearchgate.netajprd.com High-Resolution Mass Spectrometry (HRMS) further enhances this capability, providing accurate mass measurements that are crucial for the structural elucidation of unknown impurities. ijpsjournal.comapacsci.com

Future research will likely focus on the continued development and refinement of these hyphenated techniques for even greater sensitivity and on-line integration into manufacturing processes.

Table 1: Comparison of Analytical Technologies for Impurity Detection

| Technique | Principle | Advantages for Impurity D Detection | Limitations |

| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Robust, reliable, and widely available. | Lower resolution and longer run times compared to UPLC. |

| UPLC/UHPLC | Similar to HPLC but uses columns with smaller particles (<2 µm) and higher pressures. | Faster analysis, higher resolution, increased sensitivity. ijpsjournal.comoup.com | Higher backpressure requires specialized equipment. |

| LC-MS | Combines the separation power of LC with the detection capabilities of MS. | Provides molecular weight information, aiding in impurity identification. biomedres.us | Ionization efficiency can vary between compounds. |

| UPLC-MS/MS | A UPLC system coupled to a tandem mass spectrometer. | Highly selective and sensitive for quantification of trace impurities. ijpsjournal.combohrium.com | Complex instrumentation and data analysis. |

| HRMS | Mass spectrometry that provides highly accurate mass measurements. | Enables confident identification of unknown impurities by determining elemental composition. apacsci.com | Higher cost and complexity. |

Application of Green Chemistry Principles in Impurity Mitigation

Green chemistry, or sustainable chemistry, is a framework that encourages the design of products and processes that minimize the use and generation of hazardous substances. instituteofsustainabilitystudies.com The 12 principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents, are increasingly being applied in the pharmaceutical industry to improve sustainability and process safety. wisdomlib.orgacs.orggcande.org

In the context of Domperidone Impurity D, which can form due to over-alkylation or degradation, green chemistry principles offer proactive strategies for mitigation. ijpsjournal.com Key applications include:

Waste Prevention and Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby reducing the formation of by-products like Impurity D. wisdomlib.orgacs.org

Safer Solvents and Reaction Conditions: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical CO2 can reduce the environmental impact and may influence reaction selectivity, potentially minimizing impurity formation. instituteofsustainabilitystudies.comresearchgate.net

Catalysis: The use of highly selective catalysts can improve reaction efficiency and reduce the need for stoichiometric reagents that can contribute to the impurity profile. researchgate.net

Process Intensification: Techniques like flow chemistry or microwave-assisted synthesis can offer better control over reaction parameters (temperature, stoichiometry), leading to reduced side reactions and impurity formation. mdpi.com Research into the synthesis of domperidone intermediates using greener reagents like CO2 is a promising area. rsc.org

Future efforts will focus on integrating these principles from the earliest stages of drug development to create inherently safer and cleaner manufacturing processes for domperidone.

Computational Chemistry and In Silico Modeling for Impurity Prediction and Degradation Pathway Analysis

Computational chemistry and in silico modeling have emerged as powerful tools in pharmaceutical development, enabling the prediction of chemical properties and reactivity. steeronresearch.com These methods can be used to anticipate potential impurities and degradation products before they are observed in the laboratory, saving significant time and resources. tandfonline.com

For this compound, in silico tools can be applied in several ways:

Degradation Pathway Prediction: Software programs like Zeneth® are designed to predict the degradation pathways of pharmaceutical compounds under various stress conditions (e.g., acid, base, oxidation). springernature.comnih.gov This can help identify the conditions under which Impurity D might form as a degradant.

Reaction Modeling: Quantum mechanical methods, such as Density Functional Theory (DFT), can be used to model the reaction mechanisms involved in domperidone synthesis. 3ds.com By calculating parameters like bond dissociation energies, researchers can identify the most likely pathways for the formation of process-related impurities. 3ds.com

Toxicity Prediction: In silico toxicology tools can assess the potential toxicity of impurities. researchgate.net This is crucial for prioritizing which impurities require the strictest control.

These predictive models, while not replacing experimental work, provide invaluable guidance for designing robust synthetic processes and comprehensive stability studies. nih.gov

Table 2: In Silico Tools in Impurity D Research

| Tool/Technique | Application | Information Provided for Impurity D |

| Zeneth® / Degradation Prediction Software | Predicts degradation pathways under stress conditions. springernature.comnih.gov | Likelihood of formation as a degradant, potential reaction pathways. |

| Density Functional Theory (DFT) | Models reaction energetics and mechanisms. 3ds.com | Stability of intermediates, energetic favorability of side reactions leading to its formation. |

| ADME/Tox Prediction Software | Assesses absorption, distribution, metabolism, excretion, and toxicity profiles. tandfonline.comresearchgate.net | Preliminary assessment of potential biological risks associated with Impurity D. |

Real-time Impurity Monitoring in Continuous Pharmaceutical Manufacturing

Continuous manufacturing (CM) represents a paradigm shift from traditional batch processing in the pharmaceutical industry. shionogi-ph.co.jp A key enabler of CM is Process Analytical Technology (PAT), a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. longdom.orgbruker.com

PAT facilitates the real-time monitoring of processes, which is crucial for impurity control. americanpharmaceuticalreview.compharmasource.global Instead of relying solely on end-product testing, PAT tools can be integrated directly into the production line to monitor the formation of impurities like this compound as they happen. acs.org

Common PAT tools include:

Spectroscopic Techniques: Near-infrared (NIR) and Raman spectroscopy can provide real-time information on the chemical composition of the reaction mixture, allowing for the detection of intermediates and impurities. pharmasource.globalbiopharminternational.com

Chromatographic Techniques: On-line HPLC or UPLC systems can be used to continuously sample and analyze the process stream, providing direct quantification of the API and any impurities. pharmasource.global

Imaging and Particle Analysis: Tools that monitor particle size and shape can be important, as changes may indicate the precipitation of an impurity. acs.org

Development of Novel Isolation and Purification Techniques for Impurities

The unambiguous characterization of an impurity requires its isolation in a pure form to serve as a reference standard. lcms.cz This can be challenging when the impurity is present at very low levels in a complex mixture.

While preparative HPLC has been a standard technique, novel and more efficient methods are gaining prominence. rasayanjournal.co.in

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful and "green" alternative to preparative LC. researchgate.net It uses a supercritical fluid, typically CO2, as the main component of the mobile phase. lcms.cz Advantages of SFC for isolating impurities like this compound include:

Speed: Faster separations due to the low viscosity and high diffusivity of supercritical fluids. hplc.eu

Reduced Solvent Consumption: Significantly less organic solvent is used compared to reversed-phase HPLC, making it more environmentally friendly and reducing the time needed for solvent evaporation from collected fractions. lcms.czhplc.eu

Efficiency: Often provides better resolution and cleaner isolation of target compounds. pharmtech.com

Advanced Chromatographic Columns: The development of new stationary phases continues to improve the selectivity and efficiency of both HPLC and SFC separations. jocpr.com

Integrated Workflows: Novel workflows that use predictive modeling to rationally select crystallization and isolation solvents can minimize experimental work and improve the efficiency of purification processes. acs.org

These advanced techniques are crucial for obtaining the pure reference material of this compound needed for method validation, toxicological studies, and routine quality control. pharmtech.comjocpr.com

Q & A

Basic Research Questions

Q. What analytical methods are validated for detecting and quantifying Domperidone Impurity D in drug substances?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is widely validated for this compound analysis. Method validation should include specificity, accuracy, linearity, and quantitation limits (QL) as per ICH Q3A guidelines. Stress testing (e.g., thermal, acidic/alkaline hydrolysis) is critical to confirm method robustness. Representative chromatograms and raw peak data from spiked batches must be submitted to demonstrate resolution from co-eluting impurities .

Q. What regulatory reporting thresholds apply to this compound in new drug applications?

- Methodological Answer : Per FDA and ICH Q3A guidelines, organic impurities ≥0.10% (for daily doses ≤2 g/day) must be reported, identified, and qualified. Total impurities include specified (identified/unidentified) and unspecified impurities, each requiring structural elucidation or toxicological assessment if exceeding thresholds. Inorganic impurities and residual solvents must also be quantified separately .

Q. What structural characterization data are required to confirm the identity of this compound?

- Methodological Answer : Full structural elucidation requires nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and comparison with synthesized reference standards. The chemical name, 5-chloro-3-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-1-[1-[3-(2,3-dihydro-2-oxo-1H-benzimidazol-1-yl)propyl]-4-piperidinyl]-1,3-dihydro-2H-benzimidazol-2-one, must be verified via spectral data matching. Batch-specific chromatographic profiles (retention time, peak purity) should align with pharmacopeial standards .

Advanced Research Questions

Q. How can researchers design stress studies to predict degradation pathways generating this compound?